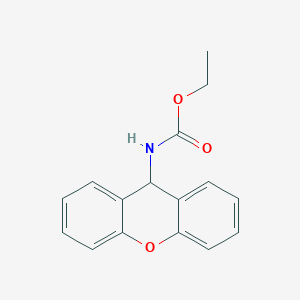

ethyl N-(9H-xanthen-9-yl)carbamate

Description

Contextualization within the Xanthene Chemical Class

The parent compound, xanthene (also known as 9H-xanthene or 10H-9-oxaanthracene), is a heterocyclic organic compound with the chemical formula C₁₃H₁₀O. ontosight.aiwikipedia.org Its structure features a central pyran ring fused with two benzene (B151609) rings. ontosight.ai This tricyclic system is the core of a wide array of derivatives, many of which are notable for their applications as dyes. wikipedia.org

Xanthene itself is a yellow, crystalline solid with a melting point of 101-102°C and a boiling point of 310-312°C. wikipedia.org It is soluble in many common organic solvents. wikipedia.org The derivatives of xanthene are of significant interest due to their diverse biological activities and applications in materials science. rsc.orgnih.gov These compounds have been investigated for their potential as anti-inflammatory, antibacterial, antiviral, and anticancer agents. nih.govmdpi.com The continuous research into xanthene derivatives stems from their relatively low production costs and the extensive possibilities for functionalization. mdpi.com

Academic Relevance of the Carbamate (B1207046) Functional Group in Molecular Design

The carbamate group, with its characteristic -O-CO-NH- linkage, is a crucial structural motif in the fields of medicinal chemistry and drug discovery. nih.govscite.ai This functional group can be considered a hybrid of an ester and an amide, which contributes to its chemical stability. nih.govnih.gov Carbamates are widely used as isosteres for the peptide bond in peptidomimetics, which are molecules that mimic the structure of peptides. acs.org This substitution can enhance metabolic stability against degradation by enzymes like aminopeptidases. acs.org

The significance of the carbamate functional group in molecular design is multifaceted:

Improved Stability: Carbamates generally exhibit good chemical and proteolytic stability. nih.gov

Enhanced Permeability: They can improve a molecule's ability to permeate cell membranes. acs.orgdntb.gov.ua

Modulation of Interactions: The carbamate group can influence both intramolecular and intermolecular interactions with biological targets such as enzymes and receptors. acs.org

Hydrogen Bonding: It can participate in hydrogen bonding through its carbonyl group and the NH moiety. acs.org

Due to these properties, numerous compounds containing a carbamate group are in various stages of preclinical and clinical trials, and many are already approved therapeutic agents. nih.gov

Overview of Research Trajectories for N-Substituted Xanthene Derivatives

Research into N-substituted xanthene derivatives is an active area of investigation, with studies exploring their synthesis and potential biological applications. For instance, a series of N-(9H-xanthen-9-yl)aminoalkanamide derivatives have been synthesized and evaluated for their potential as DNA intercalators and for their cytotoxic activity. nih.gov While the results of this particular study suggested that the observed cytotoxicity was not due to a DNA intercalating mechanism, it highlights the ongoing interest in the pharmacological potential of this class of compounds. nih.gov

The synthesis of various xanthene derivatives is a key focus, with numerous methods being developed to create these compounds efficiently and in an environmentally friendly manner. mdpi.comchemmethod.comrsc.org These synthetic efforts are crucial for generating new molecules that can be tested for a wide range of biological activities. The broad spectrum of reported activities for xanthene derivatives, including anti-cancer and anti-inflammatory properties, continues to drive research in both academic and industrial settings. nih.gov

Structure

3D Structure

Properties

CAS No. |

6319-53-5 |

|---|---|

Molecular Formula |

C16H15NO3 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

ethyl N-(9H-xanthen-9-yl)carbamate |

InChI |

InChI=1S/C16H15NO3/c1-2-19-16(18)17-15-11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H,17,18) |

InChI Key |

ZRHIXOCIICXSFL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies

Foundational Synthetic Routes to the Xanthene Ring System

The xanthene scaffold is a privileged heterocyclic structure found in numerous natural products and functional materials, such as dyes and fluorescent probes. nih.gov Its synthesis has been a subject of extensive research, leading to a variety of construction methods.

Evolution of Xanthene Core Construction from Simple Precursors

Historically, the synthesis of the xanthene ring system often involved acid-catalyzed condensation reactions. A classic approach involves the condensation of a phenol (B47542) or a substituted phenol with an aldehyde or a related carbonyl compound. For instance, the reaction of β-naphthol with an aldehyde in the presence of an acid catalyst can yield benzo[c]xanthene derivatives. These early methods, while foundational, often required harsh conditions and could lead to mixtures of products, necessitating extensive purification.

Another traditional route involves the dehydration of xanthenols, which can be prepared from the reaction of xanthones with organometallic reagents like Grignard reagents. The subsequent acid-catalyzed elimination of water yields the corresponding xanthene derivative. These multi-step sequences provided access to a range of substituted xanthenes, laying the groundwork for more refined methodologies.

Modern Approaches to Xanthene Scaffold Assembly

Contemporary synthetic chemistry has introduced more efficient and milder methods for constructing the xanthene core, often focusing on metal-catalyzed cross-coupling reactions and the use of green chemistry principles.

One modern strategy involves a palladium-catalyzed sequence of intermolecular and intramolecular Heck reactions. nih.gov This approach can be applied to generate the xanthene core from precursors like o,o'-dibromobiaryls and acrylates. nih.gov Another advanced method starts from known xanthones and proceeds through a Grignard reaction followed by a hydroboration-oxidation sequence to create key intermediates for building complex xanthene-based structures. acs.org

The use of heterogeneous catalysts and alternative energy sources has also become prominent. Ultrasound-assisted synthesis, for example, has been shown to accelerate reaction rates and improve yields in the construction of xanthenes. nih.gov Various catalysts have been successfully employed under sonochemical conditions, highlighting the move towards more sustainable synthetic practices. nih.gov Similarly, metal ion-exchanged zeolites, such as copper/zeolite NaY, have been developed as efficient and reusable heterogeneous catalysts for the one-pot synthesis of xanthene derivatives from aldehydes and dimedone under solvent-free conditions. rsc.org

Table 1: Selected Modern Catalysts for Xanthene Synthesis

| Catalyst System | Reactants | Method | Reference |

|---|---|---|---|

| Palladium(0) tetrakis(triphenylphosphine) | o,o'-dibromobiaryls, methyl acrylate | Intermolecular/Intramolecular Heck Reaction | nih.gov |

| Ceric Ammonium Nitrate (CAN) | α-naphthol, aromatic aldehyde | Ultrasound-assisted | nih.gov |

| Zinc Acetate (Zn(OAc)₂) | Aldehydes, dimedone | Ultrasound-assisted | nih.gov |

| Copper/Zeolite NaY | Aldehydes, dimedone | Heterogeneous catalysis, solvent-free | rsc.org |

Chemical Transformations for Carbamate (B1207046) Moiety Formation

The carbamate (or urethane) group is a crucial functional group in pharmaceuticals and polymers. jocpr.com Its formation is a cornerstone of organic synthesis, with several distinct strategies available.

Urethane Synthesis via Amine and Carbonyl Reactants

The formation of a carbamate bond can be achieved through the reaction of an amine with a suitable carbonyl-containing reactant. A prominent isocyanate-free method involves the reaction of amines with cyclic carbonates. mdpi.comacs.org In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the cyclic carbonate ring. This leads to a ring-opening reaction that forms a hydroxy urethane, a molecule containing both a carbamate group and a hydroxyl group. acs.org This method is advantageous as it avoids the use of toxic phosgene (B1210022) or isocyanates and is less sensitive to water than traditional methods. mdpi.com The reaction can be catalyzed, and the choice of catalyst and reaction conditions can influence the conversion rate and product yield. mdpi.com

Utilization of Isocyanates in Carbamate Bond Formation

The most common and well-established route to carbamates is the nucleophilic addition of an alcohol to an isocyanate. nih.gov This reaction is highly efficient and typically forms the carbamate as the dominant product when equimolar amounts of the isocyanate and alcohol are used. rsc.org The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon and enhance reactivity. nih.gov

The reaction can proceed without a catalyst, but it is often accelerated by catalysts such as tertiary amines or organotin compounds. rsc.orgacs.org The mechanism of catalysis can vary, with some catalysts activating the alcohol (nucleophilic activation) and others activating the isocyanate (electrophilic activation). acs.org This method is widely used for the synthesis of N-substituted carbamates, including N-substituted ethyl carbamates, from the corresponding isocyanate. google.com While effective, this pathway often involves the use of isocyanates, which may be synthesized from the highly toxic chemical phosgene, prompting the development of safer, "non-phosgene" routes. acs.org

Table 2: Comparison of Carbamate Formation Strategies

| Strategy | Reactant 1 | Reactant 2 | Key Features |

|---|---|---|---|

| Isocyanate Addition | Isocyanate (R-NCO) | Alcohol (R'-OH) | Highly efficient, widely used, often catalyzed. nih.govrsc.org |

| Cyclic Carbonate Aminolysis | Amine (R-NH₂) | Cyclic Carbonate | Isocyanate-free, forms hydroxy urethanes. mdpi.comacs.org |

| CO₂ Fixation | Amine (R-NH₂) | Carbon Dioxide (CO₂) | Uses a renewable C1 source, green chemistry approach. rsc.org |

Green Chemistry Approaches: CO₂ Fixation for Carbamate Synthesis

In response to environmental concerns and the desire for sustainable chemical processes, significant research has focused on using carbon dioxide (CO₂) as a C1 building block for chemical synthesis. researchgate.netresearchgate.net CO₂ is an abundant, non-toxic, and inexpensive alternative to hazardous reagents like phosgene.

The synthesis of carbamates from CO₂ typically involves the reaction of carbon dioxide with an amine and an alcohol. rsc.org The process often requires a catalyst and sometimes a dehydrating agent to drive the reaction towards the carbamate product. Basic catalysts, such as cesium carbonate, have proven effective in converting various amines and alcohols into the corresponding carbamates under mild conditions. rsc.org Another approach involves a three-component coupling of an amine, an alkyl halide, and CO₂, which can be promoted by deep eutectic solvents that act as both solvent and catalyst. researchgate.net Furthermore, heterogeneous catalysts like gold supported on iron oxide (Au/Fe₂O₃) have been shown to be highly effective and reusable for synthesizing hydroxy carbamates from CO₂, amines, and epoxides. rsc.org These methods represent a significant step towards greener and safer production of carbamates. rsc.orgresearchgate.net

Directed Synthesis of Ethyl N-(9H-xanthen-9-yl)carbamate and Its Analogues

The direct formation of the N-xanthyl bond is a key step in the synthesis of the target compound. Various methods have been developed to achieve this, ranging from classical condensation reactions to more complex multi-component strategies.

Xanthydrol-Mediated Routes for 9-Position Derivatization

A primary and straightforward method for the synthesis of this compound involves the acid-catalyzed reaction of xanthydrol (9-hydroxyxanthene) with ethyl carbamate. In this reaction, the hydroxyl group at the 9-position of xanthydrol is protonated under acidic conditions, forming a good leaving group (water). This facilitates the formation of a stabilized xanthenyl cation. The nucleophilic nitrogen atom of the ethyl carbamate then attacks this cation, leading to the formation of the C-N bond at the 9-position.

The reaction is versatile and has been applied to a variety of carbamates and related nitrogen nucleophiles. For instance, it is used in analytical chemistry for the derivatization of carbamate pesticides and urea-based compounds to enhance their detection by chromatography and mass spectrometry. researchgate.netnih.gov The reaction between xanthydrol and urea, for example, initially forms N-(9H-xanthen-9-yl)urea, which can then react with an alcohol solvent to yield the corresponding alkyl N-(9H-xanthen-9-yl)carbamate. researchgate.net This reactivity underscores the general applicability of xanthydrol for the N-functionalization at the 9-position.

Reaction Scheme: Xanthydrol + Ethyl Carbamate ⇌ this compound + H₂O

| Reactant 1 | Reactant 2 | Conditions | Product |

| Xanthydrol | Ethyl Carbamate | Acid catalyst | This compound |

| Xanthydrol | Urea, then Ethanol | Acid catalyst | This compound |

| Xanthydrol | Various Carbamates | Acidic, 60°C | 9-Xanthyl-derivatized carbamates |

Stereochemical Control in Chiral Xanthene Carbamate Synthesis

The introduction of chirality into the xanthene framework and controlling the stereochemical outcome of subsequent reactions is a significant challenge in synthetic chemistry. While direct enantioselective synthesis of this compound is not widely documented, principles of stereochemical control from related systems can be applied.

The synthesis of chiral xanthenes often relies on asymmetric catalysis or the use of chiral starting materials. Once a chiral xanthene precursor is obtained, the introduction of the carbamate must proceed in a way that preserves the existing stereochemistry or directs the formation of a new stereocenter with high selectivity. For instance, catalytic N-H insertion reactions, often employing rhodium or copper catalysts with chiral ligands, are powerful methods for forming C-N bonds enantioselectively. researchgate.netnih.gov The reaction of a chiral alcohol with an isocyanate can also proceed with stereochemical inversion at the alcohol center, providing a route to chiral carbamates.

Although specific examples for the chiral synthesis of this compound are scarce, the development of copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with CO₂ and amines has provided a pathway to axially chiral carbamates with high enantioselectivity. rsc.org Such strategies could potentially be adapted to create chiral xanthene-based carbamates.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry by maximizing atom economy. scholarsresearchlibrary.commdpi.com Various MCRs have been developed for the synthesis of the xanthene core. scholarsresearchlibrary.comscielo.brscholarsresearchlibrary.comresearchgate.net

A common MCR strategy involves the condensation of an aldehyde, a β-naphthol (or other activated phenol), and a 1,3-dicarbonyl compound. scholarsresearchlibrary.commdpi.com The mechanism often proceeds through the formation of a reactive ortho-quinone methide intermediate. scielo.br While these methods are powerful for creating a diverse library of xanthene derivatives, the direct incorporation of an ethyl carbamate group in a single MCR is not a standard transformation. However, the functional groups installed by MCRs can serve as handles for subsequent conversion to the desired carbamate. For example, a xanthene derivative bearing an amino group could be synthesized and then reacted with ethyl chloroformate to yield the target carbamate.

Strategic Synthetic Applications

The carbamate functional group, particularly when attached to an aromatic system, has significant utility in directing further synthetic transformations. This section explores the strategic use of carbamate chemistry in contexts relevant to the synthesis of functionalized aromatic precursors for xanthenes.

Directed Metalation Group (DMG) Chemistry of Carbamates in Aromatic Functionalization

The O-aryl carbamate group is one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.govacs.orgunilag.edu.ng A DMG is a functional group that can coordinate to an organolithium base (like n-BuLi or s-BuLi) and direct deprotonation to the adjacent ortho position on the aromatic ring. This creates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce new substituents with high regioselectivity. acs.org

The N,N-diethyl-O-carbamate group (-OCONEt₂) is particularly effective due to its strong Lewis basicity, which facilitates coordination with the lithium base. nih.govunilag.edu.ng This strategy allows for the precise construction of polysubstituted aromatic compounds, which can be valuable precursors for complex molecules, including the xanthene skeleton. acs.orgunilag.edu.ng

Hierarchy of Common Oxygen-Based Directed Metalation Groups: -OCONEt₂ > -OMOM > -OMe > -Cl

This hierarchy indicates the relative power of the group to direct ortho-lithiation in competitive experiments.

A significant application of this chemistry is the anionic ortho-Fries rearrangement. After the ortho-lithiated species is formed, warming the reaction mixture in the absence of an external electrophile can cause the carbamoyl (B1232498) group to migrate from the oxygen to the lithiated carbon, yielding a salicylamide (B354443) derivative. unilag.edu.nguwindsor.ca This provides a route to highly functionalized phenolic compounds.

| DMG on Aryl Ring | Base System | Subsequent Reaction | Product Type |

| -OCONEt₂ | s-BuLi/TMEDA, -78°C | Quench with Electrophile (E+) | ortho-E-Aryl-OCONEt₂ |

| -OCONEt₂ | s-BuLi/TMEDA, -78°C to RT | Warming (Rearrangement) | ortho-Hydroxy-benzamide |

Metal-Catalyzed Coupling Reactions for Xanthene Carbamate Precursors

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are essential for assembling the complex aromatic precursors needed for xanthene synthesis.

The Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide or triflate using a palladium catalyst, is a robust method for forming C-C bonds. youtube.comorganic-chemistry.orgnih.govlibretexts.org This reaction could be used to construct the biaryl ether linkage that is central to the xanthene core, or to functionalize the aromatic rings of a pre-formed xanthene precursor.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide/triflate and an amine. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is exceptionally useful for synthesizing aryl amines. In the context of xanthene carbamates, it could be employed to couple an amine (or an ammonia (B1221849) equivalent) to a halogenated xanthene precursor. The resulting amine can then be converted to the ethyl carbamate. The development of specialized phosphine (B1218219) ligands, such as Xantphos, which is based on the xanthene backbone, has greatly expanded the scope and efficiency of these reactions. purdue.edu

These coupling strategies provide powerful and flexible pathways to create highly substituted and complex xanthene precursors, which can then be elaborated to afford the final target molecule, this compound, and its analogues.

Spectroscopic and Advanced Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 isotopes (¹³C).

In the ¹H NMR spectrum of ethyl N-(9H-xanthen-9-yl)carbamate, each proton or group of equivalent protons generates a distinct signal, the chemical shift (δ) of which is influenced by its local electronic environment. The spectrum is expected to show characteristic signals for the ethyl group, the N-H proton of the carbamate (B1207046), the proton at the 9-position of the xanthene ring, and the aromatic protons of the xanthene moiety.

The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling with each other. The single proton on the C9 carbon of the xanthene ring would likely appear as a distinct singlet or doublet depending on its coupling with the adjacent N-H proton. The eight aromatic protons on the xanthene core will produce a complex multiplet in the downfield region of the spectrum, typical for aromatic systems. chemicalbook.comresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl CH₃ | ~1.2 | Triplet |

| Ethyl CH₂ | ~4.1 | Quartet |

| N-H | Variable | Broad Singlet |

| Xanthene C9-H | ~6.0 | Singlet/Doublet |

| Aromatic H | ~7.0 - 7.5 | Multiplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions. hmdb.cachemicalbook.comresearchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would feature signals for the two carbons of the ethyl group, the carbonyl carbon of the carbamate, and the various carbons of the xanthene core, including the unique C9 carbon. chemicalbook.com

The carbonyl carbon (C=O) of the carbamate group is typically found significantly downfield, often in the 150-170 ppm range. The carbons of the ethyl group will appear in the upfield region. The aromatic carbons of the xanthene structure will generate a series of signals in the 110-150 ppm range, while the C9 carbon, bonded to both an oxygen and a nitrogen (via the carbamate), will have a characteristic shift. chemicalbook.comrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~15 |

| Ethyl CH₂ | ~60 |

| Xanthene C9 | ~75-85 |

| Aromatic C | ~115-130 |

| Aromatic C-O | ~150 |

| Carbamate C=O | ~156 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.

While ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques are invaluable for unambiguous signal assignment and for probing the molecule's three-dimensional conformation. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the ethyl group's CH₂ and CH₃ protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate proton signals with their directly attached carbon atoms and with carbons two to three bonds away, respectively. This would be crucial for definitively assigning the complex aromatic signals and confirming the connectivity between the xanthene C9 position and the carbamate nitrogen.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgcirad.fr The IR spectrum of this compound is expected to display several characteristic absorption bands. chemicalbook.com

Key expected vibrational modes include the N-H stretch of the carbamate group, typically seen as a sharp peak around 3300 cm⁻¹. The C=O (carbonyl) stretch of the carbamate is a strong, prominent band usually appearing in the region of 1680-1720 cm⁻¹. The C-O-C asymmetric stretch from the xanthene ether linkage and the C-O stretch from the carbamate ester portion would appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretch | ~3300 |

| Aromatic C-H | Stretch | ~3050-3100 |

| Aliphatic C-H | Stretch | ~2850-2980 |

| C=O (Carbamate) | Stretch | ~1690-1710 |

| C-O-C (Ether/Ester) | Stretch | ~1000-1250 |

Note: Values are typical ranges for the specified functional groups. rsc.orgchemicalbook.comnist.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for confirming the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. nih.gov

For this compound (C₁₆H₁₅NO₃), the calculated molecular weight is approximately 269.29 g/mol . echemi.com High-resolution mass spectrometry (HRMS) would be able to confirm this exact molecular weight, providing strong evidence for the compound's elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to analyze the compound. scielo.br Under mass spectrometric conditions, the molecule is expected to fragment in predictable ways. A primary fragmentation pathway would likely involve the cleavage of the bond between the C9 carbon of the xanthene ring and the nitrogen of the carbamate group. This would lead to the formation of a stable xanthenyl cation (m/z 181) as a major fragment. Other potential fragmentations could include the loss of the ethoxy group (-OC₂H₅) or the entire ethyl carbamate moiety. researchgate.net

Chromatographic Separations in Research Protocols

Chromatographic techniques are essential for the separation, purification, and quantification of this compound in research protocols. High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of thermally labile compounds like many carbamates. taylorfrancis.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture), would be a standard method for its analysis and purification. dntb.gov.ua

Gas chromatography (GC) can also be employed, often coupled with mass spectrometry (GC-MS). nih.gov For many carbamates, a derivatization step is performed prior to GC analysis to improve thermal stability and volatility. A common derivatizing agent for carbamates is 9-xanthydrol, which reacts with the carbamate to form a more stable N-xanthyl derivative. nih.govnih.govresearchgate.net This approach is widely used for the trace-level detection of carbamates in various samples. nih.gov

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions and assessing the purity of compounds like this compound. ajrconline.orgyoutube.com Its simplicity, speed, and low cost make it an invaluable tool in synthetic chemistry. ajrconline.org

In the context of synthesizing xanthene derivatives, TLC allows chemists to qualitatively track the conversion of starting materials to products. orgsyn.org By spotting the reaction mixture on a TLC plate at different time intervals alongside the starting material and product standards, the progress of the reaction can be visually assessed. youtube.com The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the reaction's progression towards completion. youtube.com

Furthermore, TLC is instrumental in determining the purity of the final this compound product. A single spot corresponding to the product's expected retention factor (Rf) value suggests a high degree of purity. Conversely, the presence of multiple spots indicates the presence of impurities, such as unreacted starting materials or byproducts. The choice of the mobile phase (eluent) is critical and is optimized to achieve clear separation between the compound of interest and any potential impurities. researchgate.net For xanthene derivatives, various solvent systems can be employed, and the spots are typically visualized under UV light (often at 254 nm) or by using staining agents like iodine vapors. researchgate.net

Table 1: Illustrative TLC Data for Reaction Monitoring

| Time Point | Starting Material Spot (Rf) | Product Spot (Rf) | Observations |

| t = 0 hr | 0.45 | - | Reaction initiated. |

| t = 2 hr | 0.45 | 0.65 | Product formation observed. |

| t = 4 hr | Faint | 0.65 | Reaction nearing completion. |

| t = 6 hr | - | 0.65 | Reaction complete. |

Note: Rf values are hypothetical and for illustrative purposes only.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Derivatization Studies

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative analytical technique compared to TLC, offering higher resolution, sensitivity, and precision. It is extensively used for the analysis of xanthene and carbamate compounds. cellulosechemtechnol.roresearchgate.net

For this compound, reversed-phase HPLC is a common method for purity determination and quantification. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. researchgate.netcellulosechemtechnol.ro The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. cellulosechemtechnol.ro

HPLC is also crucial in derivatization studies. While this compound itself has a chromophore, in some analytical contexts, particularly in bioanalysis, derivatization is employed to enhance the detectability of target analytes. nih.gov For instance, xanthydrol, a related xanthene derivative, is used as a derivatizing agent for compounds like ethyl carbamate to improve their detection by HPLC with fluorescence detection. researchgate.netnih.gov This process involves a chemical reaction to attach the xanthene moiety to the analyte, thereby imparting its favorable fluorescent properties and improving chromatographic performance. nih.govnih.gov

Table 2: Typical HPLC Parameters for Xanthene Derivative Analysis

| Parameter | Value |

| Column | C18 (250 x 4.6 mm, 5 µm) cellulosechemtechnol.roresearchgate.net |

| Mobile Phase | Methanol-Water or Acetonitrile-Water gradient researchgate.net |

| Flow Rate | 1.0 mL/min cellulosechemtechnol.ro |

| Detection | UV-Vis (e.g., 254 nm) or Fluorescence Detector researchgate.netcellulosechemtechnol.ro |

| Injection Volume | 5-20 µL cellulosechemtechnol.ro |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While a specific crystal structure for this compound was not found in the provided search results, the methodology is widely applied to similar carbamate and heterocyclic compounds. researchgate.netresearchgate.net The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the molecular structure can be elucidated.

For a molecule like this compound, X-ray crystallography would reveal the planarity of the xanthene ring system, the conformation of the ethyl carbamate side chain relative to the ring, and how the molecules pack together in the crystal lattice through intermolecular forces such as hydrogen bonding or π-π stacking. researchgate.net For example, in the crystal structure of a related carbamate, molecules were observed to form inversion dimers through N-H···O hydrogen bonds. researchgate.net

Table 3: Hypothetical Crystallographic Data for a Xanthene Derivative

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic researchgate.net |

| Space group | P21/c researchgate.net |

| a (Å) | ~8-10 |

| b (Å) | ~11-16 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z (molecules/unit cell) | 4 researchgate.net |

Note: These values are based on similar reported structures and are for illustrative purposes.

Fluorescence Spectroscopy in Xanthene Chromophore Research

The xanthene core of this compound is a well-known chromophore and fluorophore, forming the basis of many fluorescent dyes like fluorescein (B123965) and rhodamine. nih.govchemrxiv.org Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and photophysical properties of such compounds. nsf.gov

This technique involves exciting the molecule with light of a specific wavelength and measuring the emitted light at a longer wavelength. The resulting fluorescence spectrum provides information about the compound's emission maximum, quantum yield (the efficiency of fluorescence), and Stokes shift (the difference between the absorption and emission maxima). chemrxiv.org

Research on xanthene chromophores often focuses on how their fluorescence properties are influenced by their chemical environment, such as pH or the presence of specific analytes. nih.govrsc.org Many xanthene-based fluorophores exhibit a "ring-opening" and "ring-closing" mechanism that switches their fluorescence "on" and "off," a property utilized in the development of sensors and imaging agents. nih.gov While the specific fluorescence properties of this compound are not detailed in the search results, its xanthene scaffold suggests it would exhibit fluorescence, and its characteristics could be thoroughly investigated using fluorescence spectroscopy. nih.govrsc.org

Table 4: Key Parameters in Fluorescence Spectroscopy of Xanthene Dyes

| Parameter | Description | Typical Range for Xanthenes |

| Excitation Wavelength (λex) | Wavelength of light used to excite the molecule. | 400-600 nm (can extend to NIR) nsf.govnih.gov |

| Emission Wavelength (λem) | Wavelength of light emitted by the molecule. | 450-700 nm (can extend to NIR) nsf.govnih.gov |

| Quantum Yield (Φf) | Efficiency of the fluorescence process. | 0.02 to >0.9 chemrxiv.org |

| Stokes Shift | Difference between λex and λem. | 15-25 cm⁻¹ (can be larger) chemrxiv.org |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can determine molecular geometries, energies, and a host of electronic properties that dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules by using the electron density as the central variable, rather than the complex many-electron wavefunction. For a molecule like ethyl N-(9H-xanthen-9-yl)carbamate, a DFT analysis would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Kohn-Sham equations.

Such calculations would yield critical data points for understanding the molecule's reactivity and kinetic stability. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the molecule's resistance to electronic excitation. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data are representative examples and not from published studies on this compound.)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

The three-dimensional structure of this compound is not rigid. The molecule possesses several rotatable bonds, particularly around the carbamate (B1207046) linkage and the ethyl group. Conformational analysis is the systematic study of the different spatial arrangements of atoms (conformers) and their corresponding energies.

By performing a systematic scan of the potential energy surface, researchers can identify low-energy, stable conformers and the transition states that separate them. This analysis provides an energetic landscape, revealing the most likely shapes the molecule will adopt under physiological conditions. Understanding the preferred conformation is vital, as the molecule's shape dictates how it can interact with biological targets. For instance, the relative orientation of the bulky xanthene group to the carbamate moiety is a critical determinant of its binding capabilities.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is a cornerstone of structure-based drug design.

In a molecular docking study involving this compound, the compound would be treated as a flexible ligand and docked into the binding site of a selected protein target. The process involves an algorithm that samples a large number of possible conformations and orientations of the ligand within the binding site, followed by a scoring function that estimates the binding affinity.

The output of a docking simulation provides two key pieces of information:

Binding Affinity: A score (often in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative scores typically indicate stronger binding.

Interaction Mode: A detailed 3D model showing how the ligand sits (B43327) in the binding pocket and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) stabilize the complex. For example, the carbamate group could act as a hydrogen bond donor or acceptor, while the tricyclic xanthene ring system could form significant hydrophobic and pi-stacking interactions with aromatic amino acid residues.

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were identified as a "hit" compound from an initial screen, a common strategy would be to perform a similarity search or a substructure search of large chemical databases to find related compounds.

These related compounds would then be subjected to molecular docking against the same biological target to explore the structure-activity relationship (SAR). This process helps in identifying which parts of the molecule are essential for binding and which can be modified to improve potency or other properties. This hit-to-lead optimization process is a crucial step in the drug discovery pipeline.

In Silico Methodologies for Compound Optimization

Following the identification of a hit compound like this compound, in silico methodologies can be employed to guide its optimization into a more potent and drug-like lead compound. This process involves iterative design, where computational predictions guide chemical synthesis.

For instance, if docking studies revealed an unoccupied hydrophobic pocket near the ethyl group, medicinal chemists could computationally evaluate analogs with larger alkyl chains to see if this modification is predicted to improve binding affinity. Similarly, if the xanthene moiety required improved polarity for better pharmacokinetic properties, various substituents could be computationally modeled at different positions on the rings to predict their effect on both binding and properties like solubility. These computational cycles of design and evaluation significantly streamline the optimization process, reducing the time and resources spent on synthesizing less promising derivatives.

Network Pharmacology and Target Deconvolution Approaches

While ADMET and drug-likeness predictions provide insight into a compound's potential journey and form, network pharmacology and target deconvolution aim to uncover its biological function. These computational approaches investigate the complex interactions between a small molecule and the network of proteins within a biological system. nih.gov

Target deconvolution, or target identification, is a critical process for understanding the mechanism of action for a compound, especially for those identified through phenotypic screening where the biological target is unknown. nih.gov In silico target prediction methods can be broadly categorized into several types:

Chemical Similarity-Based Methods : These approaches operate on the principle that structurally similar molecules often share similar biological targets. nih.gov By comparing the structure of this compound to databases of compounds with known targets (like ChEMBL or PubChem), potential protein interactions can be inferred. nih.gov

Machine Learning and Data Mining : These methods build statistical models from large datasets of known ligand-target interactions. nih.gov These models can then predict the probability that a new compound, like this compound, will interact with specific targets. nih.gov

Molecular Docking : This technique involves computationally placing the compound into the three-dimensional structure of a potential protein target's binding site to calculate the binding affinity. This has been used for other carbamate derivatives to identify potential enzyme inhibitors. nih.govmdpi.com

Given that various derivatives of the N-(9H-xanthen-9-yl) scaffold have been synthesized and evaluated for a range of biological activities, including antitumor and gastric antisecretory effects, identifying the specific molecular targets is a key research objective. nih.govresearchgate.net Network pharmacology can expand on single-target predictions by mapping the potential interactions onto cellular pathways, offering a holistic view of the compound's potential therapeutic effects and off-target interactions. This approach is essential for prioritizing further experimental validation and for the potential repurposing of the compound. nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidations

Structural Modulations and Their Impact on Receptor Interactions

The 9-position of the xanthene scaffold is a critical determinant of its biological activity. nih.govresearchgate.net The introduction of different substituents at this position strongly influences the physical, chemical, and biological properties of the resulting molecule. nih.govresearchgate.net Research on various 9-substituted xanthene derivatives has demonstrated that this position is pivotal for modulating activities such as anticancer, neuroprotective, and antimicrobial effects. nih.govnih.gov For instance, the nature of the group at the 9-position can affect the molecule's lipophilicity and its ability to interact with specific biological targets. researchgate.net Studies on related compounds have shown that even subtle changes, such as modifying an alkyl or aryl group at this position, can lead to significant variations in potency and efficacy. researchgate.net The presence of the N-ethylcarbamate group at the 9-position of the xanthene core in ethyl N-(9H-xanthen-9-yl)carbamate is therefore crucial for its specific biological profile.

The carbamate (B1207046) group (–NHCOO–) is a key structural motif that plays a significant role in drug-target interactions. nih.govnih.gov This functional group is not merely a linker but actively participates in molecular recognition through hydrogen bonding via its carbonyl group and the NH group. nih.gov Due to the delocalization of non-bonded electrons from the nitrogen to the carbonyl group, the carbamate moiety has a degree of conformational restriction. nih.gov This structural rigidity can be advantageous for fitting into specific binding pockets of enzymes or receptors. nih.gov In many therapeutic agents, the carbamate functionality is essential for interaction with the target, contributing to the molecule's potency and bioavailability. nih.govresearchgate.net Its ability to act as a peptide bond surrogate and its chemical stability make it a valuable component in medicinal chemistry. nih.gov For this compound, the carbamate moiety is indispensable for its activity, facilitating key interactions with its biological targets.

Comparative Structure-Activity Profiling with Related Xanthene and Carbazole (B46965) Derivatives.nih.govnih.gov

The structural similarity between the xanthene and carbazole scaffolds, both tricyclic systems, has prompted comparative studies of their derivatives in the pursuit of new therapeutic agents. The key difference lies in the central ring; xanthenes possess an oxygen atom, whereas carbazoles feature a nitrogen atom. This seemingly minor alteration significantly influences the molecule's electronic properties, three-dimensional shape, and hydrogen bonding capabilities, which in turn dictates its biological activity.

Research into the structure-activity relationships (SAR) of xanthene derivatives has revealed key determinants for their biological effects. For instance, a study on N-(9H-xanthen-9-yl)aminoalkanamide and their thioxanthene (B1196266) analogs as potential antitumor agents highlighted the importance of the substituent at the 9-position of the xanthene ring. nih.gov While the synthesized compounds in this particular study did not exhibit cytotoxicity through a DNA intercalation mechanism, their activity is still structurally dependent.

In a different investigation focusing on xanthene and thioxanthene derivatives as anticancer agents, specific compounds demonstrated significant inhibitory activity against various cancer cell lines. nih.gov For example, certain derivatives showed potent inhibition of colon cancer (Caco-2) and hepatocellular carcinoma (Hep G2) cells, with IC50 values in the nanomolar range. nih.gov This underscores the potential of the xanthene scaffold in developing effective anticancer drugs.

On the other hand, carbazole derivatives have also been extensively studied for their therapeutic potential. A series of substituted carbazole carbamate derivatives were synthesized and evaluated for their in vitro anticancer activity against the human glioma U87MG cell line. nih.gov This study provided valuable SAR insights, demonstrating that substitutions at both the 6th position and the N-ethyl group of the carbazole moiety significantly impact their anticancer efficacy. nih.gov

The table below presents the in vitro anticancer activity of selected carbazole carbamate derivatives, illustrating the influence of different substituents on their potency.

| Compound | Substituent | IC50 (µM) on U87MG cell line |

|---|---|---|

| Carbazole Carbamate 27 | 6-chloro, N-ethyl | 17.97 |

| Carbazole Carbamate 28 | 6-bromo, N-ethyl | 15.25 |

| Carbazole Carbamate 30 | N-propyl | 29.58 |

| Carbazole Carbamate 31 | N-butyl | 23.80 |

Similarly, for xanthene derivatives, the nature of the substituent at the 9-position is a critical factor in determining their biological activity. The following table includes data for N-(9H-xanthen-9-yl)aminoalkanamide derivatives and their cytotoxic activity.

| Compound | Structure | Cytotoxicity (IC50, µM) against L1210 |

|---|---|---|

| N-(9H-xanthen-9-yl)aminoacetamide | Xanthene-NH-CO-CH3 | >100 |

| N-(9H-xanthen-9-yl)aminopropanamide | Xanthene-NH-CO-CH2CH3 | >100 |

A direct comparison of the data from these separate studies suggests that the carbazole scaffold, particularly with specific halogen and alkyl substitutions, can yield potent anticancer agents against glioma cells. nih.gov The xanthene derivatives in the presented study, while structurally related, did not show significant cytotoxicity in the L1210 cell line, suggesting that the nature of the substituent at the 9-position and the choice of the cancer cell line are crucial for observing activity. nih.gov

In essence, while both xanthene and carbazole cores serve as valuable scaffolds in drug discovery, their activity profiles are distinct and highly dependent on the specific substitution patterns. The replacement of the oxygen atom in the xanthene ring with a nitrogen atom in the carbazole ring fundamentally alters the electronic and steric properties, leading to different interactions with biological targets. Further comparative studies employing the same biological assays and cell lines would be invaluable for a more direct and conclusive structure-activity relationship profiling of these two important classes of heterocyclic compounds.

Academic Research Applications and Broader Synthetic Utility

Xanthene Carbamates as Synthetic Intermediates in Organic Synthesis

The xanthene scaffold is a prominent heterocyclic ring system utilized extensively as an intermediate in organic synthesis. ijrpc.com Derivatives of xanthene are foundational for creating a class of dyes that includes well-known compounds like fluorescein (B123965), eosins, and rhodamines. ijrpc.com The synthesis of the xanthene core itself can be achieved through various methods, such as the condensation of β-naphthols with aldehydes. frontiersin.org

Ethyl N-(9H-xanthen-9-yl)carbamate serves as a valuable synthetic intermediate, primarily by providing a protected form of an amine attached to the reactive 9-position of the xanthene nucleus. The carbamate (B1207046) group is a well-established protecting group for amines in peptide synthesis and other areas of organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, controlled reactions. nih.gov This allows chemists to perform reactions on other parts of the molecule without affecting the amine, which can then be deprotected at a later stage for further functionalization. The presence of substituents at the 9-position of the xanthene ring strongly influences the compound's physical and chemical properties. nih.gov The carbamate group at this position can be modified or cleaved to introduce a wide array of other functional groups, making compounds like this compound versatile precursors for more complex, multi-functionalized xanthene derivatives. nih.govresearchgate.net

Application in the Development of Chemical Probes and Tools for Biochemical Research

The development of chemical probes to study biological systems is a cornerstone of modern biochemical research. Xanthene derivatives are particularly prized for these applications due to their excellent photophysical properties. rsc.org The carbamate moiety, on the other hand, is a key structural motif in many therapeutic agents and is increasingly used in drug design. nih.gov Carbamates are recognized for their ability to act as bioisosteres of amide or ester bonds, their chemical stability, and their capacity to penetrate cell membranes. nih.govnih.gov

The combination of these two functionalities in xanthene carbamates creates a powerful platform for developing selective biochemical tools. For instance, carbamate derivatives have been designed as highly selective inhibitors of enzymes like butyrylcholinesterase (BChE), which is a target in the development of therapeutics for neurological disorders. mdpi.com The carbamate group interacts with the active site of the enzyme, while the larger molecular scaffold, such as the xanthene group, contributes to the selectivity and binding affinity. mdpi.com Molecular docking studies of carbamate-based inhibitors have revealed stabilizing interactions, including π-stacking and hydrogen bonding, with enzyme active sites. mdpi.com Furthermore, the xanthene scaffold can be engineered to create analyte-responsive probes that signal the presence of specific molecules within a biological system. nih.gov

Integration into Fluorescent Dye and Sensor Technologies

Xanthene derivatives are the basis for some of the most brilliant and widely used fluorescent dyes. ijrpc.com These dyes typically exhibit strong absorption in the visible light spectrum and are known for their high fluorescence quantum yields. rsc.orgresearchgate.net The core structure of this compound contains the xanthene fluorophore, making it inherently suitable for integration into fluorescent technologies.

The field of chemical sensors has greatly benefited from the unique properties of xanthene-based dyes. These dyes can be modified to create "turn-on" or "turn-off" fluorescent probes that respond to specific analytes, such as metal ions, reactive oxygen species, or changes in pH. nih.govrsc.org The mechanism often involves a structural change from a non-fluorescent, spirocyclic form to a fluorescent, open-ring xanthene form upon reaction with the target analyte. nih.govrsc.org

Carbamate derivatives have also been central to the development of fluorescent sensors. For example, sensor systems based on quantum dots and porphyrin have been designed for the specific detection of ethyl carbamate itself in food products. nih.gov In another approach, paper-based sensors have been developed for the visual detection of carbamate pesticides, demonstrating the versatility of this chemical class in sensor design. nih.gov By incorporating the carbamate functionality into a xanthene dye, it is possible to create highly specific sensors where the carbamate group acts as the recognition site for an analyte, and the xanthene core provides the fluorescent signal readout.

| Application Area | Relevant Moiety | Key Function / Finding | Reference |

|---|---|---|---|

| Synthetic Intermediates | Xanthene & Carbamate | Xanthenes are precursors to dyes; carbamates act as stable amine protecting groups. | ijrpc.comnih.gov |

| Biochemical Probes | Xanthene & Carbamate | Carbamates designed as selective enzyme inhibitors; xanthenes provide a stable, biocompatible scaffold. | mdpi.com |

| Fluorescent Dyes | Xanthene | The xanthene core is a powerful fluorophore used in dyes like fluorescein and rhodamine. | ijrpc.com |

| Chemical Sensors | Xanthene & Carbamate | Xanthenes allow for analyte-responsive probes; carbamates can act as recognition sites or be the target analyte for sensors. | nih.govnih.govnih.gov |

Contributions to Materials Science: e.g., Stationary Phases in Chromatography

In materials science, functional molecules are often immobilized onto solid supports to create materials with specific properties. One significant application is in the field of chromatography, particularly high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs) are materials used in HPLC columns to separate enantiomers (mirror-image isomers) of chiral compounds.

Derivatives of both xanthenes (in the form of xanthones) and carbamates have been successfully used to create novel CSPs. nih.govresearchgate.net For example, N-(3,5-dimethylphenyl)carbamates of various saccharides have been bonded to silica (B1680970) gel to produce CSPs with excellent enantioseparation selectivity. researchgate.net Similarly, chiral derivatives of xanthones have been covalently bonded to silica to yield xanthonic CSPs capable of separating different chemical classes of chiral compounds, including drugs. nih.gov The separation mechanism on such phases often involves a combination of interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are facilitated by the rigid, aromatic structure of the xanthene and the hydrogen-bonding capabilities of the carbamate group. The retention behavior of analytes on such stationary phases is influenced by these specific interactions. researchgate.net Therefore, this compound represents a structural motif with high potential for development into a novel stationary phase for specialized chromatographic separations.

Versatility of the Carbamate Group in Chemical Derivatization

The carbamate group (-NH-C(=O)-O-) is a highly versatile functional group that allows for extensive chemical derivatization. nih.govnih.gov It is considered an amide-ester hybrid and possesses good chemical and proteolytic stability. nih.gov This stability, combined with its capacity for hydrogen bonding, makes it a valuable component in molecular design. nih.gov

The derivatization of carbamates can occur at multiple sites. The hydrogen atom on the nitrogen is acidic and can be replaced, or the entire group can be involved in reactions. For example, derivatization reactions of carbamates with agents like heptafluorobutyric anhydride (B1165640) (HFBA) are used to create derivatives that can be readily analyzed by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Such derivatization is often employed for the sensitive detection of carbamates, including ethyl carbamate, in various samples. nih.gov

Conclusion and Future Directions in Xanthene Carbamate Research

Synthesis and Design Innovations

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of xanthene carbamates. While specific routes for ethyl N-(9H-xanthen-9-yl)carbamate are not extensively detailed in current literature, innovations in the synthesis of the core components—xanthenes and carbamates—provide a roadmap for future advancements.

Future synthetic strategies are expected to focus on:

Catalytic Systems: The use of novel catalysts, including transition metal complexes and organocatalysts, is anticipated to yield more efficient and selective syntheses of the xanthene scaffold. mdpi.com These methods aim to improve yields, reduce reaction times, and allow for the introduction of diverse functional groups.

One-Pot Reactions: The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, will streamline the synthesis of complex xanthene carbamates. This approach offers advantages in terms of operational simplicity and reduced waste generation. mdpi.com

Combinatorial Chemistry: The application of combinatorial chemistry techniques will enable the rapid generation of libraries of xanthene carbamate (B1207046) derivatives. This high-throughput approach is invaluable for the systematic exploration of structure-activity relationships.

Green Chemistry Approaches: A growing emphasis on environmentally benign synthetic methods will drive the adoption of greener solvents, renewable starting materials, and energy-efficient reaction conditions.

A key area of design innovation lies in the strategic modification of the xanthene and carbamate moieties to fine-tune the molecule's properties. This includes the introduction of various substituents on the aromatic rings of the xanthene core and alterations to the carbamate group to modulate factors such as solubility, stability, and biological target affinity.

Advancements in Analytical and Computational Characterization

The precise characterization of this compound and its analogues is crucial for understanding their physicochemical properties and biological activities. Modern analytical techniques, coupled with computational modeling, provide a powerful toolkit for in-depth analysis.

Analytical Techniques:

Advanced analytical methods are essential for the purification and structural elucidation of xanthene carbamates. High-performance liquid chromatography (HPLC) is a key technique for separating and purifying these compounds. nih.gov Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are indispensable for confirming the chemical structure. nih.govnih.gov Specifically, gas chromatography-mass spectrometry (GC-MS) has proven to be a robust and sensitive method for the determination of ethyl carbamate in various matrices. nih.govresearchgate.net

| Analytical Technique | Application in Xanthene Carbamate Research |

| High-Performance Liquid Chromatography (HPLC) | Purification and separation of synthesized compounds. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification and identification of ethyl carbamate. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical scaffold. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. nih.govnih.gov |

| Spectrophotometry | Studying light absorption and emission properties, particularly for fluorescent derivatives. nih.gov |

Computational Approaches:

Computational chemistry is becoming an increasingly integral part of the drug discovery and materials science workflow. mdpi.com Density functional theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic signatures of xanthene carbamates. Molecular docking simulations can provide insights into the binding interactions of these molecules with biological targets, guiding the design of more potent and selective compounds. mdpi.com These computational tools not only complement experimental data but also accelerate the design-synthesis-testing cycle.

Emerging Areas in SAR and Mechanistic Investigations

Understanding the structure-activity relationship (SAR) is fundamental to the rational design of new xanthene carbamates with desired biological activities. nih.gov While specific SAR studies on this compound are nascent, general principles from related xanthene and carbamate compounds offer valuable guidance. nih.govub.edu

Key areas of focus for future SAR studies include:

Substitution Patterns: Systematically varying the substituents on the xanthene ring system to probe their influence on biological activity. nih.gov

Carbamate Moiety Modification: Investigating the impact of altering the ester and amine portions of the carbamate group on target binding and pharmacokinetic properties.

Stereochemistry: Exploring the role of stereoisomers in biological activity, as different enantiomers or diastereomers can exhibit distinct pharmacological profiles.

Mechanistic investigations are crucial for elucidating the mode of action of xanthene carbamates. For compounds designed as enzyme inhibitors, kinetic studies can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.net In the context of carbamate formation and cleavage, detailed mechanistic studies involving computational and experimental approaches can shed light on the reaction pathways and intermediates. researchgate.net Understanding these fundamental mechanisms is essential for the development of more effective and targeted therapeutic agents.

Outlook on Novel Research Applications and Methodological Progress

The unique structural and photophysical properties of the xanthene scaffold suggest a wide range of potential applications for its carbamate derivatives, extending beyond traditional medicinal chemistry. nih.govresearchgate.net

Emerging Applications:

Fluorescent Probes: The inherent fluorescence of many xanthene derivatives makes them attractive candidates for the development of fluorescent probes for bioimaging and sensing applications. nih.gov These probes could be designed to detect specific ions, molecules, or changes in the cellular microenvironment.

Photodynamic Therapy (PDT): Xanthene-based photosensitizers can be designed to generate reactive oxygen species upon light activation, leading to localized cell death. This approach has potential applications in cancer therapy and antimicrobial treatments.

Materials Science: The rigid, planar structure of the xanthene core can be exploited in the design of organic light-emitting diodes (OLEDs), solar cells, and other advanced materials.

Methodological Progress:

Future methodological advancements will likely focus on the development of more sophisticated and high-throughput screening assays to evaluate the biological activity of xanthene carbamate libraries. The integration of artificial intelligence and machine learning algorithms into the drug discovery process will enable the prediction of compound properties and the identification of promising lead candidates from large virtual libraries. Furthermore, advances in targeted drug delivery systems, such as nanoparticle formulations, could enhance the therapeutic efficacy and reduce the side effects of potent xanthene carbamate-based drugs.

Q & A

Q. What are the optimal synthetic routes for ethyl N-(9H-xanthen-9-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via carbamate coupling between 9H-xanthen-9-amine and ethyl chloroformate. Key parameters include:

- Temperature Control : Maintaining 0–5°C during the coupling step minimizes side reactions (e.g., hydrolysis of chloroformate) .

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates .

- Base Addition : Triethylamine (TEA) or pyridine neutralizes HCl byproducts, driving the reaction forward . Yield optimization (typically 60–75%) requires iterative adjustment of stoichiometry (e.g., 1.2:1 molar ratio of ethyl chloroformate to xanthene amine) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis : ¹H and ¹³C NMR confirm carbamate formation (e.g., disappearance of amine protons at δ 3.1 ppm and appearance of carbamate carbonyl at δ 155–160 ppm) .

- X-ray Crystallography : Resolves stereoelectronic effects of the xanthene core; the tricyclic system often exhibits planar geometry with slight puckering .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 283.32 for C₁₇H₁₇NO₃) .

Q. How should researchers handle stability and storage challenges?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the xanthene moiety .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid carbamate hydrolysis to urea derivatives .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?

Methodological Answer: Contradictions may arise from assay conditions:

- pH Dependence : Carbamate stability varies; test activity across pH 6.0–8.0 to identify optimal binding conditions .

- Redox Interference : The xanthene core may act as a redox mediator in enzymatic assays; include control experiments with ascorbic acid to suppress false signals .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm direct binding .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The carbamate group often forms hydrogen bonds with catalytic lysine residues .

- MD Simulations : Simulate solvated systems (e.g., TIP3P water model) for 100 ns to assess conformational stability of the xanthene core .

- QSAR Models : Train models using substituent electronic parameters (Hammett σ) to predict bioactivity of analogs .

Q. What experimental designs address low solubility in aqueous buffers?

Methodological Answer:

- Co-solvent Systems : Use 10–20% DMSO or PEG-400 to enhance solubility without denaturing proteins .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for controlled release in cell-based assays .

- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

Q. How does the carbamate group influence regioselectivity in derivatization reactions?

Methodological Answer:

- Electrophilic Aromatic Substitution : The carbamate’s electron-withdrawing effect directs substituents to the xanthene’s 2- and 7-positions. Use Br₂/FeBr₃ to brominate selectively .

- Nucleophilic Attack : Tertiary amines (e.g., DABCO) catalyze carbamate cleavage, enabling sequential functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.